

Validating the Structure of Ethyl 3-nitropropanoate: A Comparative NMR Analysis

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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

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A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of **ethyl 3-nitropropanoate** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with structurally similar compounds, detailed experimental protocols, and a visual workflow for structural elucidation.

Ethyl 3-nitropropanoate is a valuable building block in organic synthesis, utilized in the preparation of various pharmaceutical and agrochemical compounds. Accurate structural confirmation is paramount to ensure the integrity of subsequent reactions and the desired properties of the final products. This guide details the use of ^1H and ^{13}C NMR spectroscopy to validate the structure of **ethyl 3-nitropropanoate**, comparing its expected spectral data with that of related molecules.

Predicted and Comparative NMR Spectral Data

Due to the limited availability of published experimental spectra for **ethyl 3-nitropropanoate**, this guide presents high-quality predicted ^1H and ^{13}C NMR data alongside experimental data for structurally analogous compounds. This comparative approach allows for a robust validation of the key structural features of **ethyl 3-nitropropanoate**.

^1H NMR Data Comparison

The ^1H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The table below compares the predicted chemical shifts (δ) and

multiplicities for **ethyl 3-nitropropanoate** with the experimental data for ethyl propionate and nitroethane.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Ethyl 3-nitropropanoate (Predicted)	-CH ₂ -NO ₂	~4.6	Triplet	2H
	-CH ₂ -C=O	~2.9	Triplet	2H
	-O-CH ₂ -CH ₃	~4.2	Quartet	2H
	-O-CH ₂ -CH ₃	~1.3	Triplet	3H
Ethyl Propionate (Experimental)[1][2]	-CH ₂ -C=O	2.29	Quartet	2H
	-O-CH ₂ -CH ₃	4.12	Quartet	2H
	-CH ₃ (of ethyl)	1.25	Triplet	3H
	-CH ₃ (of propionyl)	1.14	Triplet	3H
Nitroethane (Experimental)[3][4][5]	-CH ₂ -NO ₂	4.39	Quartet	2H
	-CH ₃	1.58	Triplet	3H

The electron-withdrawing nitro group in **ethyl 3-nitropropanoate** is expected to cause a significant downfield shift for the adjacent methylene protons (-CH₂-NO₂) compared to the methylene protons in ethyl propionate. Similarly, the methylene protons adjacent to the carbonyl group (-CH₂-C=O) are also expected to be shifted downfield.

13C NMR Data Comparison

The ^{13}C NMR spectrum provides information about the carbon framework of a molecule. The following table compares the predicted chemical shifts for **ethyl 3-nitropropanoate** with experimental data for ethyl propionate, nitroethane, and other related nitro-containing esters.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
Ethyl 3-nitropropanoate (Predicted)	C=O	~170
-CH ₂ -NO ₂	~70	
-O-CH ₂ -CH ₃	~62	
-CH ₂ -C=O	~35	
-O-CH ₂ -CH ₃	~14	
Ethyl Propionate (Experimental)[6][7]	C=O	174.7
-O-CH ₂ -CH ₃	60.5	
-CH ₂ -C=O	27.7	
-O-CH ₂ -CH ₃	9.2	
Nitroethane (Experimental)[4]	-CH ₂ -NO ₂	70.8
-CH ₃	12.3	
Ethyl 3-(4-nitrophenyl)propanoate (Experimental)[8]	C=O	172.1
Aromatic Carbons	123.8, 129.2, 146.8, 147.4	
-O-CH ₂ -CH ₃	60.9	
-CH ₂ -Ar	35.8	
-CH ₂ -C=O	30.2	
-O-CH ₂ -CH ₃	14.1	
Ethyl 3-nitrobenzoate (Experimental)[9]	C=O	164.2
Aromatic Carbons	124.8, 127.5, 129.8, 132.4, 135.2, 148.3	

-O-CH ₂ -CH ₃	62.1
-O-CH ₂ -CH ₃	14.2

The predicted chemical shift of the carbon attached to the nitro group (-CH₂-NO₂) in **ethyl 3-nitropropanoate** aligns well with the experimental value for the corresponding carbon in nitroethane. The carbonyl carbon (C=O) and the carbons of the ethyl ester group are expected to have chemical shifts similar to those observed in ethyl propionate.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation

- **Sample Purity:** Ensure the sample of **ethyl 3-nitropropanoate** is of high purity to avoid signals from contaminants.
- **Solvent Selection:** Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
- **Concentration:** For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[\[10\]](#)
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[\[11\]](#)
- **Transfer:** Transfer the prepared solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring 1D NMR spectra. Instrument-specific optimization may be required.

¹H NMR Acquisition Parameters:[\[11\]](#)

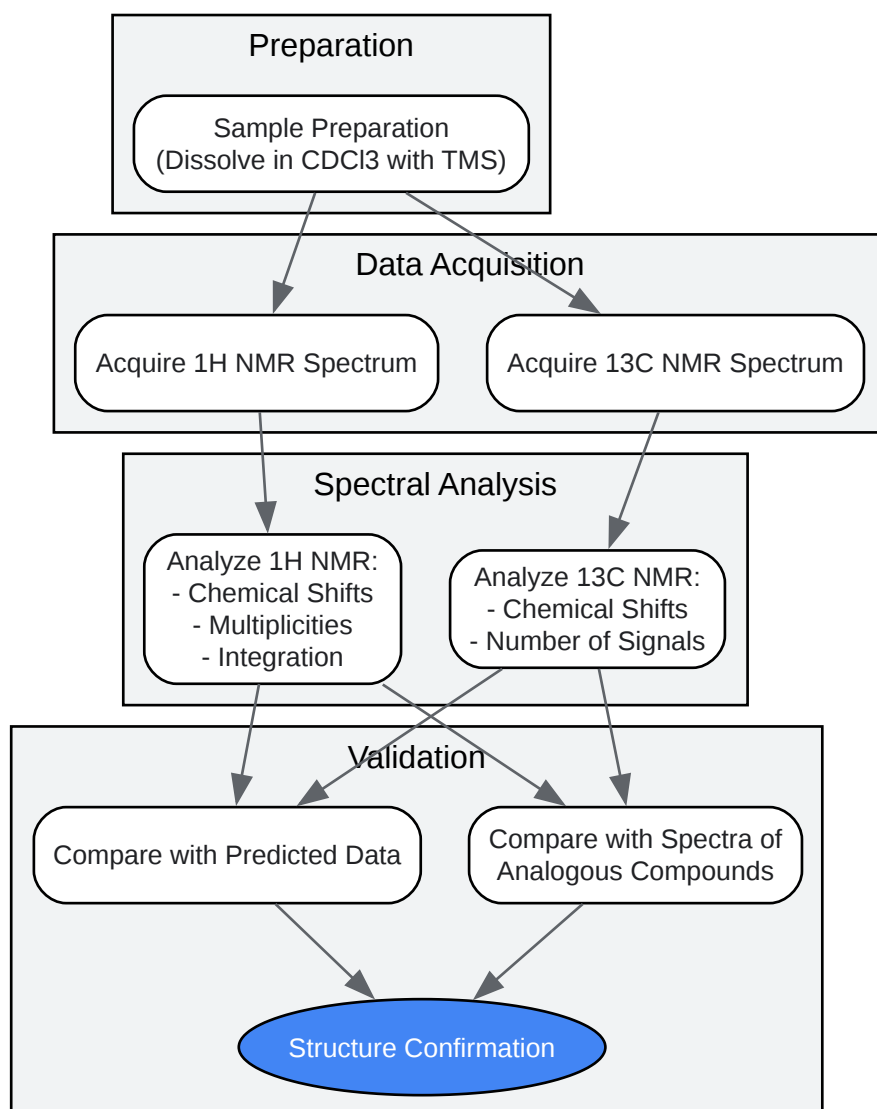
- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:[[11](#)]

- Pulse Program: Standard proton-decoupled single-pulse experiment.
- Spectral Width: 0-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 128 to several thousand scans, depending on the sample concentration.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of **ethyl 3-nitropropanoate** using NMR spectroscopy.



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